molecular formula C23H17FINO2 B4994251 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile

3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile

Cat. No. B4994251
M. Wt: 485.3 g/mol
InChI Key: YZVKXKLFZCKHAO-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as BIA-10-2474 and belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves the inhibition of FAAH activity. FAAH is responsible for breaking down endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. Inhibition of FAAH activity leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of inflammatory pain. It has also been shown to reduce anxiety and depression-like behaviors in preclinical models of anxiety and depression. Additionally, it has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile in lab experiments is its specificity for FAAH inhibition. This compound has been shown to selectively inhibit FAAH activity without affecting other enzymes in the endocannabinoid system. However, one of the limitations of using this compound is its potential for off-target effects. It has been shown to interact with other proteins in the body, which could lead to unintended effects.

Future Directions

There are several future directions for research on 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate its potential as a therapeutic agent for pain, inflammation, anxiety, and depression. Another direction is to investigate its potential for use in neurodegenerative diseases. Additionally, further research is needed to understand its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy.

Synthesis Methods

The synthesis of 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves a series of chemical reactions. The first step involves the reaction of 3-iodo-4-methoxybenzyl alcohol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with benzyloxyacetonitrile in the presence of a base and a catalyst to form the final product.

Scientific Research Applications

3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH activity leads to an increase in endocannabinoid levels, which can have therapeutic effects.

properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FINO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(24)10-8-18)12-21(25)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKXKLFZCKHAO-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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